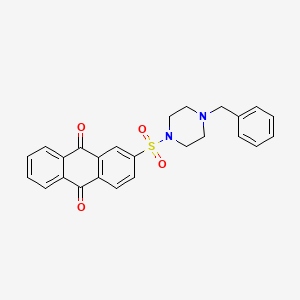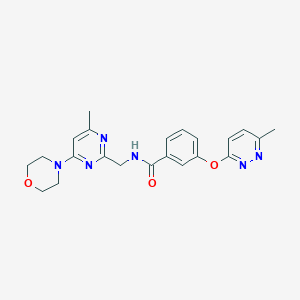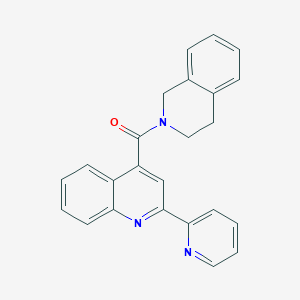
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone, is a derivative within the class of quinolinones, which are known for their biological activity. Although the provided papers do not directly discuss this specific compound, they offer insights into related chemical structures and their biological relevance.
Synthesis Analysis
The synthesis of related compounds, such as the 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones, involves a palladium-catalyzed cross-coupling reaction and cyclization process, starting from 4-hydroxyquinolin-2(1H)-ones . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the appropriate pyridine and isoquinoline fragments.
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is characterized by a fused ring system that can influence the compound's biological activity and selectivity. In the case of the related compound, pyridine substituted 3,4-dihydro-1H-quinolin-2-ones, the presence of a heteroaryl group has been shown to improve selectivity by reducing unwanted interactions with other enzymes like CYP1A2 .
Chemical Reactions Analysis
The chemical reactivity of quinolinone derivatives can be influenced by the substitution pattern on the rings. For instance, the introduction of a pyridine substituent has been utilized to create potent inhibitors of aldosterone synthase (CYP11B2), which are selective and exhibit a good pharmacokinetic profile in vivo . The specific reactivity of the compound would likely depend on the electronic and steric effects of the isoquinoline and pyridine substituents.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, it can be inferred that the quinolinone derivatives generally possess good pharmacokinetic profiles, as seen with compound 12, which has a peroral bioavailability of 71% . The cytotoxicity of these compounds can vary, as demonstrated by tetralone 9, which was cytotoxic at higher concentrations, leading to the development of non-toxic bioisosteres .
Aplicaciones Científicas De Investigación
Mechanism of Photochemical Substitution
Research into the mechanism of photochemical substitution of 6-membered ring monoazaaromatic compounds, including quinoline and isoquinoline derivatives, in methanol reveals insights into the reactions these compounds undergo when exposed to light. These studies have implications for understanding the photochemical properties of complex molecules related to "(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone" and can guide the development of new photoresponsive materials or drugs (Castellano, Catteau, & Lablache-Combier, 1975).
Catalyzed Formation of Indolizine Derivatives
The FeCl_3-catalyzed 1,3-dipolar cycloaddition reaction showcases the synthetic utility of pyridinium-1-yl(quinolin-2-yl)methanide derivatives for the construction of complex indolizine frameworks. This research demonstrates the compound's application in synthesizing aryl(2-aryl-3-(quinolin-2-yl)indolizin-1-yl)methanones, highlighting its versatility in organic synthesis and potential for generating bioactive molecules (Yavari, Naeimabadi, & Halvagar, 2016).
Development of CYP11B2 Inhibitors
Studies on pyridine substituted 3,4-dihydro-1H-quinolin-2-ones have revealed their significance in medicinal chemistry, particularly as potent and selective inhibitors of aldosterone synthase (CYP11B2), indicating potential applications in treating conditions like hyperaldosteronism and congestive heart failure. This research not only underscores the therapeutic applications of such compounds but also emphasizes the importance of structural modifications for achieving selectivity and potency (Lucas, Negri, Heim, Zimmer, & Hartmann, 2011).
Synthesis and Antimicrobial Activity
Novel quinoline derivatives containing pyrazoline and pyridine analogs have been synthesized and evaluated for their antimicrobial activity. This line of research highlights the potential of "(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone" and related compounds in developing new antimicrobial agents with broad-spectrum efficacy (Desai, Patel, & Dave, 2016).
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-pyridin-2-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c28-24(27-14-12-17-7-1-2-8-18(17)16-27)20-15-23(22-11-5-6-13-25-22)26-21-10-4-3-9-19(20)21/h1-11,13,15H,12,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWIXFSTTWTADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

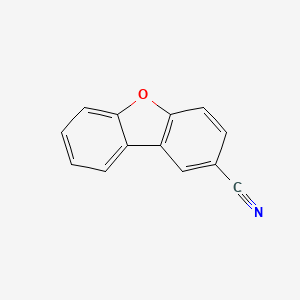
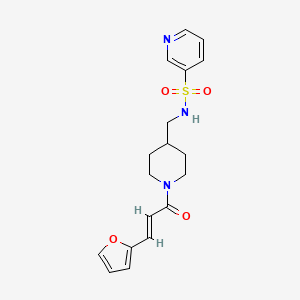
![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2518122.png)

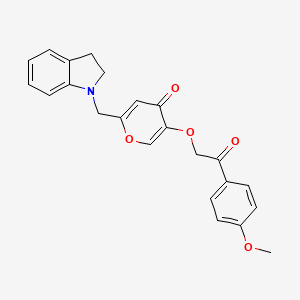
![3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2518127.png)
